3'-氯-4'-氟-3-(4-甲基苯基)丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

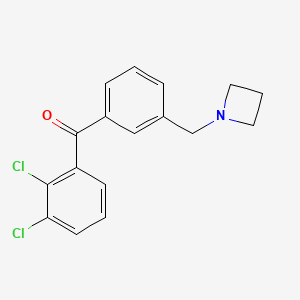

The compound "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar substitution patterns on aromatic systems, which can provide insights into the chemical behavior and properties of the compound . For instance, the presence of chloro, fluoro, and methyl groups on biphenyl moieties has been shown to enhance the intrinsic activity of certain compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of a fluorine-containing diene involved a three-step process from 3-sulpholene , while the synthesis of a naphthyridine carboxylic acid required a two-step process including substitution and hydrolysis . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would likely involve a carefully planned sequence of reactions to introduce the appropriate substituents onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds can be confirmed using techniques such as single-crystal X-ray crystallography and NMR spectroscopy. For instance, the chirality of a lactone ring in a reductase inhibitor was confirmed by X-ray crystallography , and the structure of a naphthyridine carboxylic acid was confirmed by 1H NMR and MS spectrum . These techniques would be essential in confirming the molecular structure of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" after its synthesis.

Chemical Reactions Analysis

The reactivity of substituted aromatic compounds can vary significantly depending on the nature of the substituents. For example, a fluorodiene demonstrated high regioselectivity in Diels-Alder reactions with various dienophiles , and organotin esters of a substituted propenoic acid were synthesized and characterized, showing different reactivities in biological assays . These findings suggest that "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" may also exhibit unique reactivity patterns in chemical reactions.

Physical and Chemical Properties Analysis

Substituents on aromatic compounds can influence their physical and chemical properties. For instance, the introduction of a fluoro group on a thiophene ring affected its oxidation potential , and the presence of chloro and fluoro groups on a butenolide influenced its reactivity with nucleophiles . These studies indicate that the physical and chemical properties of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would be affected by its chloro, fluoro, and methyl substituents, potentially altering its solubility, reactivity, and other key properties.

科学研究应用

共聚和材料性能

对 3'-氯-4'-氟-3-(4-甲基苯基)丙基苯甲酮的研究主要集中在其在新型共聚物合成中的应用,特别是与苯乙烯和其他单体的共聚。该化合物与其他卤代丙基苯甲酮一起被用于制备各种共聚物,揭示了它们在化学反应性、聚合物组成和热性能方面的见解。例如,研究表明使用卤环二取代的丙基 2-氰基-3-苯基-2-丙烯酸酯制备共聚物,突出了卤素取代基对共聚过程和所得聚合物性能(如玻璃化转变温度和热稳定性)的影响 (Savittieri 等人,2022 年), (Hussain 等人,2019 年)。

合成和结构分析

已经探索了与 3'-氯-4'-氟-3-(4-甲基苯基)丙基苯甲酮相关的化合物的合成和结构分析,有助于了解它们的化学性质和在材料科学中的潜在应用。研究深入探讨了通过各种合成路线制备这些化合物及其使用 NMR、IR 和 X 射线衍射等技术表征的过程,为它们的分子结构和反应性提供了宝贵的见解 (Kim 等人,1999 年)。

光脱卤和中间体形成

对卤代苯基衍生物的光脱卤研究,包括与 3'-氯-4'-氟-3-(4-甲基苯基)丙基苯甲酮相关的衍生物,提供了对苯基阳离子和苯炔中间体生成的见解。这些中间体在合成化学中具有重要意义,为各种化学产物提供了途径,并加深了对光化学条件下反应机理的理解 (Protti 等人,2012 年)。

电子性质和液晶技术

用氟代苯酚改性噻吩基化合物,类似于 3'-氯-4'-氟-3-(4-甲基苯基)丙基苯甲酮中的结构基序,已对其对液晶技术中电子性质和应用的影响进行了研究。该领域的研究探索了不同的取代基(包括氟基团)如何影响液晶的光配向,展示了这些材料在开发高级液晶显示器 (LCD) 和其他电子设备中的潜力 (Hegde 等人,2013 年)。

安全和危害

属性

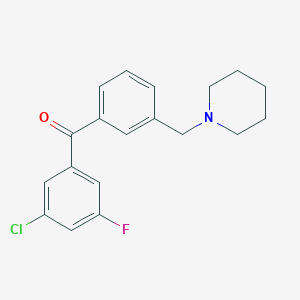

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKBAWJTMBESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644134 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-93-9 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)